molecular formula C31H51NO9 B1235088 4'-Deoxymycaminosyltylonolide CAS No. 80240-61-5

4'-Deoxymycaminosyltylonolide

Cat. No.: B1235088
CAS No.: 80240-61-5
M. Wt: 581.7 g/mol
InChI Key: GOYLWILZRUOCQE-FUZZWQSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Deoxymycaminosyltylonolide (CAS Registry Number 80240-61-5) is a key chemical intermediate in the study and development of 16-membered ring macrolide antibiotics . It is scientifically defined as 5-O-(4-deoxymycaminosyl)tylonolide and is obtained from the acid hydrolysis of tylosin, a well-known macrolide antibiotic . Its complex molecular structure is characterized by the formula C31H51NO9 and a molecular weight of 581.75 g/mol . This compound serves as a crucial precursor in the synthesis of novel amide derivatives of macrolide antibiotics, which are investigated for their enhanced potency against bacterial and mycoplasmic pathogens in animals . Researchers value this compound for its role in creating new antibiotics with potentially improved therapeutic profiles, such as increased potency, longer half-life, and a broader spectrum of activity against pathogens responsible for bovine respiratory disease and swine infections . As a specialized biochemical tool, this compound is intended for laboratory research purposes only. This product is not intended for use in humans or animals for any diagnostic, therapeutic, or veterinary purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80240-61-5

Molecular Formula

C31H51NO9

Molecular Weight

581.7 g/mol

IUPAC Name

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

InChI

InChI=1S/C31H51NO9/c1-8-27-23(17-34)13-18(2)9-10-25(35)19(3)14-22(11-12-33)30(21(5)26(36)16-28(37)40-27)41-31-29(38)24(32(6)7)15-20(4)39-31/h9-10,12-13,19-24,26-27,29-31,34,36,38H,8,11,14-17H2,1-7H3/b10-9+,18-13+/t19-,20-,21+,22+,23-,24+,26-,27-,29-,30-,31+/m1/s1

InChI Key

GOYLWILZRUOCQE-FUZZWQSMSA-N

SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)CO

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)CC=O)C)\C)CO

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)CO

Synonyms

4'-deoxymycaminosyl tylonolide
4'-deoxymycaminosyltylonolide
5-O-(4-deoxymycaminosyl)tylonolide

Origin of Product

United States

Biosynthesis of 4 Deoxymycaminosyltylonolide

Producer Organisms and Fermentation Strategies

Identification of Original Producer Strains

The primary and most well-documented producer of tylosin (B1662201) and its precursors is the Gram-positive soil bacterium Streptomyces fradiae. wikipedia.orgnih.gov This species is the microorganism of choice for the industrial production of tylosin. microbiologyresearch.org Naturally, S. fradiae produces a mixture of four related compounds that constitute what is known as tylosin. fao.org Research has also identified other producing organisms, including Streptomyces rimosus and Streptomyces hygroscopicus, although S. fradiae remains the most significant. microbiologyresearch.org More recently, a hyperproducing strain has been classified as Streptomyces xinghaiensis. researchgate.net

Optimization of Fermentation Conditions for Enhanced Precursor Production

Enhancing the yield of macrolide precursors like 4'-Deoxymycaminosyltylonolide involves meticulous optimization of fermentation processes. Strategies are aimed at increasing the flux of necessary building blocks and creating an optimal environment for the producing organism.

Key optimization strategies include:

Medium Composition : The addition of specific precursors to the fermentation medium can significantly boost production. For instance, supplementing with a mixture of acetic acid and propionic acid can increase the availability of building blocks for the polyketide synthase machinery. mdpi.com

Culture Conditions : Physical parameters during fermentation are critical. Studies have shown that optimizing the culture volume in relation to the flask size and adjusting the agitation speed can directly impact yield. researchgate.netnih.gov In some processes, a temperature shift during the later stages of fermentation is employed to facilitate the conversion of intermediates into the final desired products. nih.gov

Precursor Pathway Engineering : Advanced strategies involve genetically engineering the producer strain to increase the internal supply of precursors. Overexpressing genes for enzymes like acetyl-CoA synthetase and methylmalonyl-CoA mutase can increase the intracellular pools of these essential building blocks for polyketide synthesis. mdpi.com

Table 1: Fermentation Optimization Strategies

StrategyDescriptionExampleReference
Medium SupplementationAdding external precursors to the growth medium to increase the availability of building blocks for biosynthesis.Addition of acetic acid and propionic acid mixtures to the fermentation broth. mdpi.com
Culture Condition TuningAdjusting physical parameters such as temperature, agitation speed, and culture volume to optimize microbial growth and secondary metabolite production.Using a 1.5 ml volume in 24-well plates and shifting temperature to 39°C in later stages. nih.gov
High-Throughput ScreeningUtilizing micro-culture technologies, such as 24-well plates, to rapidly screen large numbers of mutant strains for improved yields.Screening of S. fradiae mutants in 24-well plates with fermentation times optimized to 120 hours. nih.gov

Genetic Basis of Biosynthesis

The synthesis of this compound is directed by a large and complex set of genes organized into a single cluster.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genes responsible for tylosin biosynthesis (tyl) in Streptomyces fradiae are located in a large, contiguous cluster spanning approximately 85 kilobases (kb) of the genome. jmb.or.kr This biosynthetic gene cluster (BGC) is one of the most extensively studied macrolide pathways and contains around 43 open reading frames (ORFs). jmb.or.krnih.gov

The tyl BGC is organized into several key regions:

A central block of five large polyketide synthase (PKS) megagenes (tylG) responsible for assembling the 16-membered macrolide ring, tylonolide. jmb.or.kr

Flanking regions that contain genes for the biosynthesis and attachment of the three deoxysugars: D-mycaminose, D-mycarose, and L-mycinose. jmb.or.krnih.gov

Genes encoding regulatory proteins, resistance mechanisms, and tailoring enzymes that modify the macrolactone and sugar moieties. jmb.or.krnih.gov

Functional Annotation of Key Genes within the BGC

The functions of many genes within the tyl cluster have been determined through sequence analysis, gene inactivation studies, and complementation experiments. nih.govmicrobiologyresearch.org The synthesis of this compound requires the formation of the tylonolide core and the subsequent attachment of a modified mycaminose (B1220238) sugar.

Key genes involved in this process include:

tylG (I-V) : These five genes encode the Type I polyketide synthase responsible for synthesizing the tylonolide lactone ring from propionate (B1217596) and acetate (B1210297) precursors. jmb.or.kr

Genes for Mycaminose Biosynthesis : A sub-cluster of genes, including tylM1 (dTDP-glucose synthase) and tylM2 (dTDP-glucose 4,6-dehydratase), initiates the pathway to create the activated sugar donor, dTDP-4-keto-6-deoxy-D-glucose. Further modifications, including transamination by tylM3, lead to the formation of dTDP-D-mycaminose.

tylN: This gene encodes a glycosyltransferase responsible for attaching the mycaminose sugar moiety to the C-5 hydroxyl group of the tylonolide macrocycle, a crucial step in forming the glycosylated intermediate. nih.govmicrobiologyresearch.org

The "4'-deoxy" designation in this compound refers to the absence of a hydroxyl group at the C-4 position of the mycaminose sugar. This deoxygenation is a key step in the mycaminose biosynthetic pathway, catalyzed by the enzyme encoded by tylM2 (dTDP-glucose 4,6-dehydratase).

Table 2: Functional Annotation of Selected tyl Genes

GeneEncoded Protein/EnzymePutative Function in BiosynthesisReference
tylG (I-V)Type I Polyketide SynthaseAssembly of the 16-membered tylonolide macrolactone ring. jmb.or.kr
tylDKetoreductaseInvolved in the biosynthesis of the 6-deoxy-D-allose (B12339117) precursor for mycinose (B1239270). nih.govmicrobiologyresearch.org
tylEMethyltransferasePerforms a methylation step during mycinose biosynthesis. nih.govmicrobiologyresearch.org
tylFO-MethyltransferaseCatalyzes the two hydroxyl group methylations on the mycarose (B1676882) moiety. nih.gov
tylH1Cytochrome P450Hydroxylation of the macrolactone ring. nih.govmicrobiologyresearch.org
tylJEpimeraseInvolved in the biosynthesis of the 6-deoxy-D-allose precursor for mycinose. nih.govmicrobiologyresearch.org
tylNGlycosyltransferaseAttaches the mycinose precursor (6-deoxy-D-allose) to the macrolactone. nih.govmicrobiologyresearch.org

Regulatory Mechanisms of BGC Expression

The expression of the tyl gene cluster is tightly controlled by a complex regulatory cascade involving at least five specific regulatory genes found within the cluster: tylP, tylQ, tylR, tylS, and tylT. nih.govrug.nl This intricate network ensures that the energetically expensive process of antibiotic production is initiated at the appropriate time in the bacterial life cycle, typically during the stationary phase.

The regulatory hierarchy can be summarized as follows:

tylP : Encodes a receptor protein for a γ-butyrolactone (GBL) signaling molecule. nih.gov GBLs are small, diffusible molecules that act as quorum-sensing signals in Streptomyces. Binding of the GBL to TylP lifts its repressive activity. rug.nl

tylQ : This gene encodes a key transcriptional repressor. nih.gov The TylQ protein directly controls the expression of the final activator, tylR. For tylosin biosynthesis to begin, the expression of tylQ must be switched off or significantly reduced. nih.gov

tylS and tylU : TylS is a pathway-specific activator belonging to the Streptomyces Antibiotic Regulatory Protein (SARP) family. nih.govrug.nl Together with TylU, it activates the transcription of tylR. rug.nl

tylR : This is the final and essential activator in the cascade. jmb.or.kr Disruption of tylR completely abolishes the production of tylosin and its precursors. jmb.or.kr The TylR protein activates the transcription of the structural genes in the tyl cluster, including the PKS genes and the sugar biosynthesis genes. nih.gov

This cascade ensures that a complex set of internal and external signals are integrated before the cell commits to producing the antibiotic. jmb.or.krrug.nl

Enzymology of Biosynthetic Pathways

The enzymatic machinery responsible for synthesizing this compound is a prime example of a modular metabolic assembly line. Key enzyme families, including Polyketide Synthases (PKSs), Glycosyltransferases (GTs), and various tailoring enzymes, work in a coordinated fashion to build the final molecule.

The core structure of this compound is the macrolide ring, tylactone (B1246279). This 16-membered ring is synthesized by a Type I Polyketide Synthase (PKS) known as Tylactone Synthase (TYLS). wikipedia.org Type I PKS systems are large, multi-domain proteins organized into modules. Each module is responsible for one cycle of polyketide chain elongation and determines the specific chemical structure of that extension unit. researchgate.netrsc.org

The TYLS system is composed of five multifunctional proteins (TylGI-V), which house a loading module and seven extension modules. wikipedia.org The synthesis is initiated by a loading module that primes the PKS with a propionate starter unit, derived from the decarboxylation of methylmalonyl-CoA. wikipedia.org Each subsequent extension module catalyzes the condensation of specific extender units, primarily methylmalonyl-CoA and ethylmalonyl-CoA, to the growing polyketide chain.

The catalytic domains within each PKS module dictate the chemistry of each elongation step. A minimal module contains a Ketosynthase (KS), an Acyltransferase (AT), and an Acyl Carrier Protein (ACP) domain. rsc.org The AT domain selects the appropriate extender unit (e.g., methylmalonyl-CoA) and loads it onto the ACP. The KS domain then catalyzes a Claisen condensation between the growing polyketide chain (attached to the KS) and the extender unit (on the ACP). wikipedia.org

Further structural diversity is introduced by optional reductive domains: a Ketoreductase (KR), a Dehydratase (DH), and an Enoyl Reductase (ER). pnas.org The presence or absence of these domains in a given module determines the reduction state of the β-keto group formed during condensation. The final step of polyketide synthesis is the cyclization of the linear chain into the tylactone ring, a reaction catalyzed by a terminal Thioesterase (TE) domain. wikipedia.org

Table 1: Domain Organization of Tylactone Synthase (TYLS) Modules This table is a representative model based on known Type I PKS systems.

Protein Module KS AT ACP KR DH ER Extender Unit
TylGI Loading Methylmalonyl-CoA
Module 1 Methylmalonyl-CoA
TylGII Module 2 Malonyl-CoA
TylGIII Module 3 Methylmalonyl-CoA
Module 4 Ethylmalonyl-CoA
TylGIV Module 5 Methylmalonyl-CoA
Module 6 Malonyl-CoA
TylGV Module 7 Methylmalonyl-CoA

Following the formation of the tylactone aglycone, glycosylation is a critical step in the biosynthesis of this compound. This process is catalyzed by macrolide glycosyltransferases (MGTs), which attach sugar moieties to the macrolide ring. creative-enzymes.com These enzymes typically utilize nucleotide-activated sugars as donors and exhibit high regioselectivity, attaching the sugar to a specific hydroxyl group on the aglycone. creative-enzymes.comnih.gov

In the tylosin pathway, the glycosyltransferase TylM2 is responsible for attaching the first sugar, D-mycaminose, to the C-5 hydroxyl group of the tylonolide ring, forming mycaminosyl tylonolide. acs.org this compound is a direct derivative, differing by the absence of a hydroxyl group on the mycaminose sugar. The biosynthesis of the deoxysugar itself is a separate pathway, but its attachment is a key GT-mediated step.

MGTs belong to a large superfamily of enzymes and often possess a conserved GT-B fold, which features two distinct domains for binding the nucleotide-sugar donor and the macrolide acceptor. creative-enzymes.comacs.org The catalytic mechanism involves the transfer of the sugar from the donor molecule to the hydroxyl group of the macrolide, forming a glycosidic bond. creative-enzymes.com Some glycosyltransferases require an auxiliary partner protein for full activity. For instance, the well-studied GT DesVII, involved in pikromycin (B1677795) biosynthesis, requires the protein DesVIII to function efficiently, suggesting that such protein-protein interactions may be a feature in other macrolide pathways. nih.govacs.org

Tailoring enzymes are responsible for the final chemical modifications that yield the mature natural product. rsc.orgchemrxiv.org These enzymes introduce a wide range of functional groups, significantly increasing the structural and biological diversity of the polyketide scaffold. researchgate.net

Hydroxylases and Oxidoreductases: After the formation of the tylactone ring, specific carbon atoms are oxidized. In the tylosin pathway, cytochrome P450 hydroxylases are responsible for hydroxylations at the C-20 and C-23 positions of the tylactone ring. wikipedia.org These oxygen-dependent enzymes introduce hydroxyl groups that can serve as attachment points for further modifications or are crucial for biological activity. rsc.org Oxygen-independent oxidoreductases also play a role, often using cofactors like NAD(P)H to reversibly modify the oxidation state of functional groups. rsc.org

Methyltransferases: Methylation is a common tailoring reaction in the biosynthesis of many natural products, including macrolides. nih.govmdpi.com These enzymes, known as methyltransferases (MTs), typically use S-adenosyl-L-methionine (SAM) as a methyl group donor. In the broader context of tylosin biosynthesis, methyl groups are present on the attached sugars (mycarose and mycinose). The enzymes responsible for these methylations act on the sugar moieties either before or after their attachment to the macrolide core.

The formation of this compound hinges on the sequential action of the enzymes described. The process begins with the TYLS PKS, which constructs the tylonolide core through a series of stereospecific condensation and reduction reactions. wikipedia.orgrsc.org

Once the tylonolide aglycone is synthesized and released, it undergoes tailoring. The key step for forming the titular compound is the glycosylation at the C-5 hydroxyl group with a molecule of TDP-4'-deoxymycaminose. This reaction is catalyzed by a specific glycosyltransferase, likely TylM2 or a related enzyme with specificity for this deoxysugar. acs.org The "4'-deoxy" designation indicates that the mycaminose sugar lacks a hydroxyl group at the 4' position. The pathway for synthesizing this deoxysugar involves a series of enzymes including dehydratases and reductases that modify a precursor like TDP-D-glucose.

Further tailoring reactions, such as the hydroxylations at C-20 and C-23 of the tylonolide ring, are catalyzed by specific cytochrome P450 monooxygenases. wikipedia.org These reactions are crucial for creating the final architecture of the macrolide. nih.gov

Precursor Incorporation and Metabolic Engineering

Understanding the origins of the biosynthetic building blocks is fundamental to understanding and potentially manipulating the production of this compound.

The biosynthesis of complex secondary metabolites like macrolides is directly linked to primary metabolism, which provides the necessary precursor molecules. researchgate.net

The primary precursors for the tylactone ring are small carboxylic acids activated as coenzyme A (CoA) thioesters. researchgate.netpnas.org Isotope labeling studies and genetic analysis have identified the specific building blocks used by the TYLS modules.

Propionyl-CoA: Serves as the starter unit for the polyketide chain. It is derived from the decarboxylation of methylmalonyl-CoA by the loading module. wikipedia.org

Methylmalonyl-CoA: The most common extender unit used in several modules of the TYLS assembly line. wikipedia.org

Ethylmalonyl-CoA: Incorporated by at least one module (Module 4) to introduce an ethyl side chain. nih.gov

Malonyl-CoA: Used as an extender unit in modules that add a standard two-carbon acetate unit. wikipedia.org

The deoxysugar moiety, mycaminose, is derived from primary carbohydrate metabolism. The ultimate precursor is typically glucose, which is converted to the activated nucleotide sugar TDP-D-glucose. A dedicated set of enzymes then modifies this precursor through steps including deoxygenation to generate TDP-4'-deoxymycaminose, the donor substrate for the glycosyltransferase.

Table 2: Primary Metabolic Precursors for this compound

Component Precursor Molecule Origin
Tylonolide (Starter Unit) Propionyl-CoA Amino acid metabolism (valine, isoleucine), fatty acid metabolism
Tylonolide (Extender Units) Methylmalonyl-CoA Succinyl-CoA (TCA cycle), amino acid metabolism
Ethylmalonyl-CoA Butyrate (B1204436) metabolism, crotonyl-CoA carboxylation/reduction
Malonyl-CoA Acetyl-CoA carboxylation

The ability to identify these precursors opens avenues for metabolic engineering. For example, feeding cultures with specific precursors can enhance the yield of the final product. nih.gov Furthermore, genetic manipulation of the PKS modules or tailoring enzymes has been explored to create novel macrolide derivatives. wikipedia.orgrsc.org

The biosynthesis of this compound, a derivative of the macrolide antibiotic tylosin, is intricately linked to the metabolic pathways of its parent compounds produced by actinomycetes, primarily Streptomyces fradiae. Understanding its formation requires an in-depth look at the strategies used to elucidate and engineer the tylosin biosynthetic pathway. These strategies include precursor feeding, isotopic labeling, and metabolic engineering to enhance yield and create structural diversity.

2 Strategies for Precursor Feeding and Isotopic Labeling Studies

Precursor feeding and isotopic labeling are foundational techniques used to decipher the biosynthetic origins of complex natural products. nih.govphcogrev.com These methods have been instrumental in mapping the assembly of the tylosin molecule, which provides a direct blueprint for understanding the formation of its derivatives like this compound. The biosynthesis of tylosin involves the creation of a 16-membered macrolactone ring, known as tylactone, which is subsequently decorated with three deoxyhexose sugars: D-mycaminose, L-mycarose, and D-mycinose. jmb.or.krwikipedia.org

Isotopic Labeling for Pathway Elucidation:

Pioneering studies on tylosin biosynthesis utilized isotopically labeled compounds to identify the building blocks of the tylactone core. mdpi.com By feeding S. fradiae cultures with precursors labeled with isotopes such as ¹³C or ¹⁴C, researchers could trace the incorporation of these labels into the final structure. These experiments confirmed that the polyketide backbone of tylactone is assembled from acetate, propionate, and butyrate derivatives. researchgate.net The stereochemical course of these reactions was also investigated using stereospecifically labeled precursors. mdpi.com

Feeding studies with ¹⁴C-labeled advanced intermediates were also critical in establishing the terminal steps of the pathway. Experiments demonstrated that compounds like macrocin (B1239957) and desmycosin are direct precursors to tylosin, while lactenocin (B1674228) is an immediate precursor to both macrocin and desmycosin. nih.gov

Precursors for the Macrolactone Core and Sugar Moieties:

The synthesis of the mycaminose sugar, the site of the 4'-deoxy modification, begins with the common precursor TDP-D-glucose. nih.govpnas.org A series of enzymatic steps, including transamination, are required to produce TDP-D-mycaminose, which is then attached to the tylactone core. pnas.org The formation of this compound would necessitate a modification of this pathway, likely through the action of a deoxygenase enzyme or the incorporation of an already deoxygenated sugar precursor.

The following table summarizes the key precursors involved in the biosynthesis of the parent compound, tylosin.

PrecursorBiosynthetic RoleResulting Moiety
Propionyl-CoAExtender unit for polyketide synthase (PKS)Forms methylmalonyl-CoA
Acetyl-CoAExtender unit for PKSForms malonyl-CoA
n-ButyrateExtender unit for PKSForms ethylmalonyl-CoA
TDP-D-GlucosePrimary precursor for deoxysugarsStarting point for mycaminose, mycarose, and mycinose synthesis
L-methionineMethyl group donorProvides methyl groups via S-adenosyl methionine (SAM) for sugar modifications
MacrocinAdvanced intermediateDirect precursor to tylosin

3 Metabolic Engineering Approaches for Pathway Diversification and Yield Enhancement

Metabolic engineering provides powerful tools to purposefully modify biosynthetic pathways. nih.govnih.govnepjol.infonagaokaut.ac.jp For tylosin and its derivatives, these approaches are aimed at either creating novel analogues (pathway diversification) or increasing production titers (yield enhancement).

Pathway Diversification

The goal of pathway diversification is to generate novel compounds that are not produced naturally. The creation of this compound is an example of such diversification. This can be achieved through several strategies:

Combinatorial Biosynthesis: This technique involves expressing genes from different biosynthetic pathways in a single host organism. For macrolides, this could mean introducing tailoring enzymes from one pathway into another to create hybrid structures. researchgate.net For instance, glycosyltransferase genes from other pathways could be introduced into a tylosin-producing strain to attach different sugars to the tylactone core. jmb.or.kr

Gene Inactivation: Blocking specific steps in a biosynthetic pathway by inactivating the responsible gene often leads to the accumulation of intermediate compounds. nih.gov This strategy was fundamental in identifying many of the intermediates in the tylosin pathway and can be used to produce specific precursor molecules in large quantities. jst.go.jp To produce a 4'-deoxy analogue, one could target and knock out the putative hydroxylase gene responsible for adding the hydroxyl group at the 4'-position of the mycaminose sugar.

Chemo-biosynthesis: This approach combines chemical synthesis with microbial fermentation. An engineered microbial strain, often with a key biosynthetic gene deleted, is fed a synthetically created, unnatural precursor. acs.org This strategy could be employed by feeding a chemically synthesized 4'-deoxy-mycaminose precursor to a mutant strain of S. fradiae that is blocked in its own deoxysugar synthesis, but retains the ability to attach the supplied sugar to the tylactone core.

Yield Enhancement

Increasing the production of tylosin in industrial strains like S. fradiae (also known as S. xinghaiensis) is a primary goal of metabolic engineering. nih.gov The strategies developed for tylosin are directly applicable to enhancing the production of its derivatives.

Manipulation of Regulatory Genes: Tylosin biosynthesis is controlled by a complex cascade of regulatory genes. Overexpressing pathway-specific activators (e.g., tylR, tylS, tylU) or inactivating repressor genes (e.g., tylP, tylQ) can significantly increase the transcription of the entire biosynthetic gene cluster, leading to higher yields. nih.govresearchgate.netnih.gov

Enhancing Precursor and Cofactor Supply: The production of macrolides is often limited by the availability of primary metabolic building blocks. Engineering central carbon metabolism to channel more carbon towards the synthesis of malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA can boost production. nih.gov Likewise, increasing the intracellular pool of cofactors like S-adenosyl methionine (SAM), which is required for methylation steps, has been shown to enhance tylosin titers. nih.govresearchgate.net

Overexpression of Efflux Pumps: To overcome product feedback inhibition and cellular toxicity, genes encoding efflux pumps (e.g., tlrC) can be overexpressed. These pumps actively transport the synthesized antibiotic out of the cell, relieving the brakes on production. nih.govresearchgate.net

Combinatorial Engineering: The most significant improvements in yield are often achieved by combining multiple strategies. For example, simultaneously overexpressing a key activator gene, a gene for precursor supply, and an efflux pump can have a synergistic effect on the final production titer. nih.govresearchgate.net

The table below details the impact of various metabolic engineering strategies on the production of tylosin in S. xinghaiensis. nih.govresearchgate.net

Genetic Modification StrategyTarget Gene(s) OverexpressedEffect on Tylosin Yield
Efflux Pump OverexpressiontlrC18% increase
Cofactor (SAM) BiosynthesismetKcs12% increase
Cofactor (SAM) BiosynthesisadoKcs-metFcs11% increase
Regulatory Gene OverexpressiontylR11% increase
Combinatorial Cofactor BiosynthesismetKcs + adoKcs-metFcs22% increase
Combinatorial Multi-TargettlrC + metKcs + adoKcs-metFcs + tylR23% increase

Chemical and Chemoenzymatic Synthesis of 4 Deoxymycaminosyltylonolide Derivatives

Semisynthetic Approaches to 4'-Deoxymycaminosyltylonolide Analogues

Semisynthesis, which involves the chemical modification of a natural product, remains a cornerstone for generating derivatives of this compound. This strategy leverages the readily available natural scaffold to create a diverse library of analogues for biological evaluation.

Research has focused on introducing chemical diversity at specific positions of the this compound molecule, with the C-23 position being a primary target for modification. documentsdelivered.comnih.gov The hydroxyl group at C-23 can be replaced by a variety of substituents through SN2 displacement reactions. nih.gov

One common strategy begins with the conversion of the C-23 hydroxyl group into a better leaving group, such as a sulfonate ester, or its direct replacement with a halogen like iodine. For instance, 4',23-dideoxy-23-iodomycaminosyl tylonolide diethyl acetal (B89532) serves as a key intermediate. nih.gov This iodo-derivative can then be treated with sodium azide (B81097) to produce an azide intermediate, which is subsequently reduced to form 23-amino-4',23-dideoxymycaminosyl tylonolide. nih.gov This primary amine provides a versatile handle for further functionalization, leading to the synthesis of various N-substituted derivatives, including:

23-Acylamino-23-deoxy compounds. nih.gov

23-Deoxy-23-urethane-type compounds. nih.gov

23-N-Alkyl-23-deoxy-23-urethane derivatives. nih.gov

23-N-Alkyl-23-deoxy-23-(2-hydroxyethalamino and 2-methoxyethylamino) analogues. nih.gov

Another site for modification is the C-3 position. The 3-deoxy-3,4-didehydro derivatives of 5-O-(4-deoxymycaminosyl)tylonolide have been prepared from the corresponding 3-O-sulfonyl derivatives as a key step. nih.gov

Table 1: Examples of Targeted Chemical Modifications of this compound

Target SitePrecursorReagents/StepsResulting Functional Group/DerivativeReference(s)
C-234',23-dideoxy-23-iodomycaminosyl tylonolide1. NaN₃ 2. Selective reduction23-Amino nih.gov
C-2323-Amino derivativeAcyl chlorides/Anhydrides23-Acylamino nih.gov
C-2323-Amino derivativeChloroformates23-Urethane nih.gov
C-2323-Alkylamino derivativesChloroformates23-N-Alkyl-23-urethane nih.gov
C-33-O-sulfonyl derivativeNaI in 2-butanone3,4-didehydro nih.gov

The primary goal of synthesizing these analogues is to investigate their structure-activity relationships (SAR) and identify compounds with enhanced antibacterial activity or other desirable properties. By creating a series of derivatives with systematic changes at a specific position, researchers can correlate structural features with biological function. mdpi.com

Studies on C-23 modified derivatives of related mycaminosyltylonolide (B1235343) have shown that many analogues possess excellent in vitro activity against various bacteria. nih.gov The synthesis of N-substituted derivatives of 23-amino-4',23-dideoxymycaminosyl tylonolide allowed for the evaluation of their antibacterial activities. nih.gov The general findings indicate that the nature of the substituent at the C-23 position significantly influences the biological profile of the macrolide. nih.gov For example, the introduction of different amino and dialkylamino substituents at C-23 can modulate the compound's efficacy against different bacterial strains. nih.gov These SAR studies are crucial for guiding the design of next-generation macrolide antibiotics with improved therapeutic potential.

Chemoenzymatic Synthesis Strategies for Modified Macrolides

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic transformations with the versatility of modern organic chemistry. nih.gov This approach has emerged as a powerful tool for producing novel macrolide derivatives that are difficult to access through purely chemical or biological methods.

Enzymes, particularly those from microbial biosynthetic pathways, can be harnessed for specific transformations on macrolide scaffolds. The development of enzyme engineering and microbial genetics has expanded the synthetic toolbox for creating modified macrolides. nih.gov

Key enzymes used in these strategies include:

Thioesterases (TEs): These enzymes, which catalyze the final macrocyclization step in polyketide biosynthesis, can exhibit broad substrate tolerance, allowing them to cyclize chemically synthesized, unnatural linear precursors into novel macrolactones. nih.gov

P450 Monooxygenases: Engineered P450 enzymes can be used for late-stage C-H functionalization, such as hydroxylation, on the macrolactone scaffold. This allows for the introduction of hydroxyl groups at positions that are challenging to modify selectively using chemical methods.

Dioxygenases: Certain dioxygenases can perform stereodivergent biotransformations, providing access to different stereoisomers of macrolide precursors. nih.gov

Glycosyltransferases (GTs): Engineered GTs can be used to attach different or modified deoxysugar units to a macrolactone aglycone, creating novel glycosylated macrolides. researchgate.net

Reductases: NADPH-dependent reductases can be used for the regio- and stereoselective reduction of precursors in a biomimetic fashion to produce chiral products. rsc.org

Bioinformatic approaches, such as building enzyme libraries based on sequence similarity, can help identify and develop biocatalysts capable of performing desired complexity-generating transformations on novel substrates.

The true power of chemoenzymatic synthesis lies in the strategic combination of chemical and biological steps. nih.gov A common strategy involves the chemical synthesis of unnatural polyketide intermediates that are then fed to reconstituted polyketide synthase (PKS) modules in vitro. The PKS enzymes process these synthetic substrates to produce structurally diverse macrolactones.

Another powerful approach involves using genetically engineered microbial strains. For example, a strain of Streptomyces venezuelae was engineered by deleting its native PKS gene cluster and introducing new sugar biosynthetic pathways and a glycosyltransferase. researchgate.net This engineered strain could then glycosylate a chemically synthesized macrolide aglycone, generating novel macrolides with improved stability and activity. researchgate.net This sequential application of chemical synthesis followed by whole-cell biotransformation demonstrates the flexibility of chemoenzymatic strategies for creating complex antibiotic scaffolds.

Total Synthesis Strategies for Complex Macrolactone Scaffolds

Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available starting materials, provides ultimate control over the final structure. While challenging for large and stereochemically complex molecules like macrolides, total synthesis allows for the creation of analogues that are inaccessible through semisynthesis and is essential for confirming the structure of natural products. nih.gov

A critical step in any total synthesis of a macrolide is the macrolactonization, the ring-closing reaction that forms the large lactone ring. Several named reactions have been developed and are widely employed for this purpose, each suited for different substrates and ring sizes.

Key macrolactonization strategies include:

Yamaguchi Macrolactonization: This method involves the formation of a mixed anhydride (B1165640) from the seco-acid (the linear precursor) using 2,4,6-trichlorobenzoyl chloride, followed by intramolecular cyclization promoted by a base like DMAP. researchgate.net

Shiina Macrolactonization: This reaction uses an aromatic carboxylic anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as a dehydrating condensation agent to facilitate the intramolecular esterification. nih.gov

Molecular Mechanisms of Action and Target Identification

Ribosomal Targeting and Inhibition of Protein Synthesis

The primary antibacterial action of macrolide antibiotics, including tylosin (B1662201) and its derivatives, is the inhibition of protein synthesis. scirp.org This is achieved by targeting the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins. nih.govexpasy.org These antibiotics exhibit selective toxicity, effectively targeting bacterial ribosomes while having minimal effect on their eukaryotic counterparts due to structural differences in the ribosomal RNA (rRNA). nih.govresearchgate.net

Macrolides bind to the 50S subunit of the bacterial 70S ribosome. scirp.orgfrontiersin.org This interaction is reversible and typically results in a bacteriostatic effect, meaning it inhibits bacterial growth rather than directly killing the cells. scirp.orgfao.org However, at high concentrations, some macrolides can exhibit bactericidal properties. scirp.org

Binding Site Analysis on Ribosomal Subunits (e.g., 50S ribosomal subunit)

Derivatives of mycaminosyltylonolide (B1235343) bind within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. researchgate.net This tunnel is the path through which newly synthesized polypeptide chains emerge from the ribosome. By binding within this tunnel, these macrolides physically obstruct the passage of the growing peptide chain. researchgate.net

Structural studies of related compounds, such as tildipirosin (B1682375) (20,23-dipiperidinyl-mycaminosyl-tylonolide), have provided detailed insights into the specific interactions with the 23S rRNA, a key component of the 50S subunit. scirp.orgnih.gov Key nucleotides involved in the binding of tylosin-like macrolides include those in domain V and domain II of the 23S rRNA. nih.govsioc-journal.cn Specifically, nucleotide A2058 in domain V is a crucial contact point for many macrolides. nih.gov Another important interaction site for tylosin-like compounds is around nucleotide G748 in domain II. nih.gov Mutations or methylations at these nucleotide positions can confer resistance to this class of antibiotics. nih.gov

Inhibition of Translocation and Peptide Chain Elongation

The binding of mycaminosyltylonolide derivatives within the ribosomal exit tunnel directly interferes with the elongation phase of protein synthesis. frontiersin.orgmdpi.com This blockage prevents the growing polypeptide chain from advancing, which in turn stalls the process of translation. researchgate.net Some 16-membered macrolides, like tylosin, have also been shown to inhibit the peptidyl transferase reaction, the fundamental step of peptide bond formation, and to stimulate the dissociation of peptidyl-tRNA from the ribosome during translocation. fao.org The inhibitory action of these macrolides can be context-dependent, influenced by the sequence of the mRNA being translated and the nature of the nascent peptide chain. nih.gov

Role of Specific Functional Groups in Ribosomal Interaction

The various functional groups attached to the macrolactone ring of tylosin derivatives play a significant role in their binding affinity and antibacterial efficacy. The mycaminose (B1220238) sugar, a common feature of these compounds, is crucial for their interaction with the ribosome. springernature.com

Modifications at different positions on the tylonolide ring system can enhance antibacterial activity and broaden the spectrum of activity, particularly against Gram-negative bacteria and resistant strains. For example, the development of tildipirosin involved the addition of two piperidine (B6355638) rings to the tylosin structure, which improves its efficacy against respiratory pathogens. scirp.orgnih.gov Similarly, tilmicosin (B555), another derivative, features a dimethylpiperidine group. springernature.com The design and synthesis of new derivatives often focus on modifying the C-23 position of 5-O-mycaminosyltylonolide to improve antibacterial properties. nih.gov Acylation at the 4''-position of the mycarose (B1676882) sugar in tylosin has also been shown to enhance activity against some macrolide-resistant strains. nih.gov

Interactions with Bacterial Cellular Processes Beyond Ribosomes

The effects of macrolides are not strictly limited to the inhibition of protein synthesis. By extension, this primary mechanism can lead to the modulation of various other cellular processes, including the expression of virulence factors and the formation of biofilms.

Modulation of Bacterial Virulence Factors in Research Models

Bacterial virulence factors are molecules that enable a pathogen to infect a host and cause disease. esrf.fr The production of many of these factors, which include toxins, adhesins, and enzymes, is dependent on protein synthesis. esrf.fr By inhibiting protein synthesis, macrolides can consequently reduce the expression of these virulence factors. This "anti-virulence" activity is a significant aspect of their therapeutic effect. While direct studies on 4'-Deoxymycaminosyltylonolide are not available, the general mechanism of macrolides suggests a potential to decrease the production of virulence factors in susceptible bacteria. For instance, the inhibition of protease production and other virulence factors has been observed with other antimicrobial agents. gardp.org

Impact on Biofilm Formation in Preclinical Models

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. frontiersin.orgfrontiersin.org Bacteria within biofilms exhibit increased resistance to antibiotics and host immune responses. frontiersin.org The formation of biofilms is a complex process that involves the expression of specific genes and proteins. frontiersin.org

Some macrolides have been shown to possess anti-biofilm activity, which may be independent of their bactericidal or bacteriostatic effects. This can occur through the inhibition of quorum sensing, a bacterial communication system that often regulates biofilm formation, or by interfering with the production of the biofilm matrix. Although specific data for this compound is lacking, studies on other tylosin derivatives have explored their potential to disrupt biofilms. researchgate.net

Influence on Bacterial Quorum Sensing in Research Models

Quorum sensing (QS) is a system of cell-to-cell communication that bacteria use to coordinate gene expression based on population density. mdpi.com This process is integral to various bacterial behaviors, including biofilm formation and virulence factor production. mdpi.com The potential for antibiotics to interfere with QS pathways is an active area of research, as disrupting this communication could render bacteria more susceptible to treatment. nih.gov

Currently, there is a lack of specific research findings detailing the direct influence of this compound on bacterial quorum sensing in established research models. While various natural and synthetic compounds have been identified as quorum sensing inhibitors, the specific activity of this compound remains an area for future investigation. mdpi.comnih.govnih.gov

Mechanisms of Resistance and Countermeasures in Bacterial Models

The clinical efficacy of macrolide antibiotics is often challenged by the development of bacterial resistance. Several key mechanisms have been identified through which bacteria can evade the action of compounds like this compound. frontiersin.orgnih.gov

Target Site Modification (e.g., rRNA methylation, ribosomal mutations)

One of the most prevalent mechanisms of macrolide resistance is the modification of the antibiotic's target site on the ribosome. nih.govnih.gov This is often achieved through the enzymatic methylation of specific adenine (B156593) residues in the 23S rRNA, most notably at position A2058 (E. coli numbering). nih.govnih.govnih.gov This methylation is carried out by Erm (erythromycin ribosome methylation) methyltransferases, which reduces the binding affinity of macrolides to the ribosome, thereby rendering the antibiotic ineffective. nih.gov

Mutations in the 23S rRNA genes or in the genes encoding ribosomal proteins L4 and L22 can also confer resistance by altering the structure of the antibiotic binding pocket. nih.govacs.org For tylosin, a related macrolide, resistance in the producing organism Streptomyces fradiae involves a synergistic methylation at two distinct 23S rRNA nucleotides, G748 and A2058. pnas.org This highlights the sophisticated strategies bacteria employ to protect themselves.

Efflux Pump Mechanisms

Bacterial efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the cell. mdpi.com This mechanism effectively reduces the intracellular concentration of the drug to sub-inhibitory levels. nih.govmdpi.com Macrolide resistance is frequently associated with efflux pumps belonging to the ATP-binding cassette (ABC) transporter superfamily and the major facilitator superfamily (MFS). mdpi.comnih.gov

Specific efflux pumps, such as those encoded by mef (macrolide efflux) and msr (macrolide and streptogramin resistance) genes, are known to confer resistance to 14- and 15-membered macrolides. mdpi.comnih.gov While direct evidence for this compound as a substrate for specific pumps is limited, studies on its parent compound, 5-O-mycaminosyltylonolide, have shown that its activity against Pseudomonas aeruginosa is enhanced in strains lacking certain efflux pumps, suggesting that efflux is a relevant resistance mechanism. nih.gov Furthermore, the CmeABC efflux pump in Campylobacter coli has been shown to be involved in resistance to tylosin. oup.com

Enzymatic Inactivation (e.g., macrolide esterases, phosphotransferases)

Another mechanism of resistance involves the enzymatic modification and inactivation of the antibiotic molecule itself. nih.govdroracle.ai Two primary classes of enzymes are responsible for macrolide inactivation: macrolide esterases and macrolide phosphotransferases. frontiersin.orgnih.gov

Macrolide esterases, encoded by ere genes, hydrolyze the lactone ring that forms the core structure of macrolide antibiotics, rendering them inactive. researchgate.netnih.gov Macrolide phosphotransferases, encoded by mph genes, inactivate macrolides by phosphorylating the 2'-hydroxyl group of the desosamine (B1220255) sugar, which is crucial for ribosomal binding. d-nb.info While these enzymatic inactivation mechanisms are well-documented for macrolides in general, their specific activity against this compound has not been extensively reported. nih.gov

Strategies to Overcome Resistance in Research Models

The growing challenge of antibiotic resistance has spurred research into strategies to restore the efficacy of existing antibiotics. For macrolides, several approaches are being explored in research models.

One promising strategy involves the chemical modification of the macrolide structure to create derivatives that can evade resistance mechanisms. The synthesis of various derivatives of mycaminosyl tylonolide and 4'-deoxymycaminosyl tylonolide has been reported, with some showing activity against drug-resistant bacteria. acs.orgresearchgate.netnih.gov For instance, certain C-23 modified derivatives of 5-O-mycaminosyltylonolide have demonstrated potent activity and a low propensity for inducing resistance in Staphylococcus aureus and Escherichia coli. acs.org

Another approach is the use of combination therapy. A study on 5-O-mycaminosyltylonolide showed that its combination with polymyxin (B74138) B nonapeptide was effective against multi-drug resistant P. aeruginosa. nih.gov This suggests that co-administration with agents that disrupt other cellular processes, such as membrane permeability, can enhance the activity of macrolides against resistant strains. The development of efflux pump inhibitors is also an active area of research, aiming to block the extrusion of antibiotics from the bacterial cell. asm.org

Advanced Spectroscopic and Structural Analysis for Mechanistic and Biosynthetic Insights

High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone technique in metabolomics and natural product research, offering the ability to determine the mass-to-charge ratio (m/z) of an analyte with high precision. bioanalysis-zone.com This accuracy allows for the calculation of elemental formulas, which is crucial for identifying unknown metabolites and characterizing reaction products within complex biological mixtures. bioanalysis-zone.comsci-hub.se

The biosynthesis of tylosin (B1662201) in Streptomyces fradiae is a multi-step process involving a polyketide synthase (PKS) assembly line followed by a series of post-PKS modifications, including hydroxylations and glycosylations. biomolther.orgresearchgate.net Identifying the transient and often low-abundance intermediates in this pathway is a significant analytical challenge. HRMS, often coupled with liquid chromatography (LC-HRMS), has been instrumental in profiling the metabolites from S. fradiae cultures and mutant strains. nih.gov

By comparing the metabolic profiles of wild-type strains with those of mutants blocked at specific enzymatic steps, researchers can identify accumulated substrates and new intermediates. nih.govnih.gov For instance, the bioconversion of potential intermediates by a mutant strain blocked in the synthesis of the initial macrolactone, tylactone (B1246279), helped establish the preferred biosynthetic sequence. nih.gov This approach led to the identification of O-mycaminosyltylonolide (an alternative name for 4'-Deoxymycaminosyltylonolide) as a key early-stage glycosylated intermediate. nih.gov Further studies using HRMS have also identified minor intermediates, which reveal the substrate flexibility of the biosynthetic enzymes. nih.gov The direct detection of covalent intermediates bound to biosynthetic enzymes has also been made possible through techniques like ESI/FT-ICR mass spectrometry, further clarifying enzymatic mechanisms. nih.govnih.gov

Table 1: Key Intermediates in the Tylosin Biosynthetic Pathway Identified via Mass Spectrometry

Compound/IntermediateRole in PathwayMethod of Identification
TylactoneThe first macrolactone intermediate excreted. nih.govBioconversion experiments with mutant strains. nih.gov
This compound (O-Mycaminosyltylonolide)Product of the first glycosylation step (addition of mycaminose (B1220238) to tylactone). nih.govBioconversion and metabolite profiling. nih.gov
Macrocin (B1239957)A late-stage intermediate, precursor to tylosin. nih.govBioconversion and metabolite profiling. nih.gov
DemethylmacrocinPrecursor to macrocin, requires methylation. nih.govBioconversion and metabolite profiling. nih.gov
2‴-O-demethyldesmycosinA minor intermediate revealing enzyme promiscuity. nih.govAnalysis of mutant S. fradiae strains. nih.gov

The enzymatic reactions that modify the tylactone core are catalyzed by tailoring enzymes, such as cytochrome P450 monooxygenases (CYPs) and methyltransferases. biomolther.orgnih.gov HRMS is used to precisely identify the products of these enzymatic reactions, confirming their function. sigmaaldrich.combiocompare.com For example, CYPs are responsible for stereo- and regiospecific hydroxylations of the macrolide scaffold. biomolther.org In vitro assays using purified enzymes and potential substrates, followed by LC-HRMS analysis of the reaction mixture, can confirm the exact position of hydroxylation by observing the mass shift corresponding to the addition of an oxygen atom.

Similarly, the functions of O-methyltransferases like TylE and TylF, which catalyze the final methylation steps in the biosynthesis of the mycinose (B1239270) sugar moiety, have been confirmed. nih.gov Analysis of reaction products from mutant strains by HRMS showed the accumulation of unmethylated or partially methylated precursors, such as 2‴-O-demethyltylosin, confirming the specific roles and substrate requirements of these enzymes. nih.gov This analytical approach provides definitive evidence of enzyme function and substrate specificity, which is crucial for bioengineering efforts aimed at producing novel macrolide derivatives. nih.govgoogle.com

Table 2: Enzymatic Reactions in Tylosin Biosynthesis Analyzed by Mass Spectrometry

Enzyme ClassSpecific Enzyme (example)SubstrateProductAnalytical Insight from MS
GlycosyltransferaseDesVII/DesVIIITylactoneThis compound Confirms attachment of the mycaminose sugar. jmb.or.kr
Cytochrome P450TylHThis compound4'-Deoxymycaminosyl-20-hydroxytylonolideIdentifies site-specific hydroxylation at C-20. nih.gov
MethyltransferaseTylEDemethylmacrocinMacrocinConfirms C2‴-O-methylation of the 6-deoxy-d-allose (B12339117) moiety. nih.gov
MethyltransferaseTylFMacrocinTylosinConfirms C3‴-O-methylation to form the final mycinose sugar. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Binding Studies

NMR spectroscopy is an unparalleled technique for determining the three-dimensional structure and dynamics of molecules in solution. mdpi.comnumberanalytics.com For macrolides like this compound, NMR provides critical information on the conformation of the flexible macrocyclic ring and the orientation of its sugar substituents, which are key determinants of biological activity. mdpi.com

The 16-membered lactone ring of the tylosin family is not static but exists in a dynamic equilibrium of conformations. mdpi.com Solution-state NMR techniques, including 1D (¹H, ¹³C) and 2D (COSY, ROESY) experiments, are used to define the predominant conformation in solution. mdpi.com The analysis of nuclear Overhauser effects (NOEs), which arise between protons that are close in space, allows for the establishment of through-space proximities. nih.gov These NOE constraints, combined with the analysis of scalar coupling constants (³J), help to define the geometry of the macrolactone ring, often described as a "folded-out" conformation. mdpi.com

These studies show that in solution, the macrolide ring adopts a specific three-dimensional shape, and the sugar moieties, such as the mycaminose on this compound, have restricted rotation and a defined spatial relationship with the lactone ring. nih.gov This conformational pre-organization is believed to be crucial for efficient binding to the ribosomal target.

Table 3: NMR Techniques for Studying Macrolide Structural Dynamics

NMR ExperimentInformation ProvidedRelevance to this compound
¹H NMRProvides information on the chemical environment of each proton.Initial assessment of structure and purity. libretexts.org
¹³C NMRProvides information on the carbon skeleton.Confirms the number and type of carbon atoms. mdpi.com
COSY (Correlation Spectroscopy)Shows which protons are coupled to each other through bonds.Helps assign proton signals across the entire molecule.
ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy)Identifies protons that are close in space (<5 Å). mdpi.comDefines the 3D folded structure of the macrolactone ring and the orientation of the mycaminose sugar. mdpi.com
J-Coupling AnalysisProvides information on dihedral angles between protons. nih.govRefines the conformation of the macrolactone backbone. nih.gov

To understand how this compound interacts with its biological target—the bacterial ribosome—ligand-observed NMR methods are employed. mdpi.comnih.gov These experiments monitor the NMR signals of the small molecule (the ligand) in the presence of its large macromolecular receptor. researchgate.net Because the ribosome is too large for direct NMR analysis under standard conditions, observing the ligand is a more feasible approach.

Techniques like Saturation Transfer Difference (STD) NMR are particularly powerful. nih.gov In an STD-NMR experiment, a selective radiofrequency pulse is used to saturate (depolarize) protons on the ribosome. This saturation is transferred via spin diffusion to the protons of a bound ligand. nih.gov By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals of the ligand that were in close contact with the ribosome remain. researchgate.net The intensity of these signals provides a "map" of the ligand's binding epitope, revealing which parts of this compound—the macrolactone ring or the mycaminose sugar—are most intimately involved in the interaction with the ribosomal tunnel. mdpi.comacs.org

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of Compound-Target Complexes

While NMR provides information on interactions in solution, X-ray crystallography and cryo-electron microscopy (cryo-EM) can deliver high-resolution, static snapshots of the compound bound to its target. nih.govwikipedia.org These structural biology techniques have been revolutionary in understanding how antibiotics inhibit bacterial protein synthesis. mpg.de

The aim is to determine a three-dimensional structure of the macrolide-ribosome complex at atomic or near-atomic resolution. nih.gov For X-ray crystallography, this requires growing high-quality crystals of the complex, which can be a major bottleneck. illinois.edu Cryo-EM, on the other hand, involves flash-freezing the complexes in vitreous ice and imaging thousands of individual particles with an electron microscope to computationally reconstruct a 3D model. unisr.itu-psud.fr

Although a specific structure for this compound bound to the ribosome is not available, numerous structures of related macrolides (including tylosin) and other ribosome-targeting antibiotics have been solved. mpg.denih.gov These studies consistently show that 16-membered macrolides bind within the nascent peptide exit tunnel (NPET) of the large (50S) ribosomal subunit. mpg.de The macrolactone ring makes hydrophobic and van der Waals contacts with the rRNA that lines the tunnel, while the deoxy-sugars, like mycaminose, often project into the tunnel and can make specific hydrogen bonds with nucleotides of the 23S rRNA. nih.govresearchgate.net These interactions physically obstruct the passage of newly synthesized proteins, thereby inhibiting translation. mpg.de The insights from these complex structures provide a robust model for how this compound and its derivatives function.

Table 4: Structural Biology of Macrolide-Ribosome Complexes

TechniqueResolutionKey FindingsPDB Example (Related Compound)
X-ray Crystallography High (~2-3 Å)Provides atomic-level detail of interactions between the antibiotic and ribosomal RNA/proteins. mpg.de4V53 (Gentamicin bound to ribosome)
Cryo-Electron Microscopy (Cryo-EM) Near-atomic (~3-4 Å)Visualizes large, flexible complexes like the entire ribosome with a bound drug, revealing conformational changes upon binding. nih.gov6X6P (SARS-CoV-2 Spike protein, example of technique's power) unisr.it

Elucidation of Binding Pockets and Interaction Motifs

This compound, like its parent compound tylosin, targets the bacterial 50S ribosomal subunit. Its binding site is located deep within the nascent peptide exit tunnel (NPET), a ~100 Å-long channel through which newly synthesized polypeptide chains emerge from the ribosome. biorxiv.orgrcsb.org This strategic position allows it to interfere with the elongation of the polypeptide chain.

Crystal structures of tylosin complexed with the large ribosomal subunit from organisms like Haloarcula marismortui and Thermus thermophilus have provided a detailed map of the binding pocket. rcsb.orgrcsb.orgpdbj.org The macrolide molecule orients itself with its lactone ring making key contacts with the ribosomal RNA (rRNA) that lines the tunnel wall. The mycaminosyl sugar, a component of this compound, and the mycarose (B1676882) sugar attached at the C5 position of the lactone ring, extend towards the peptidyl transferase center (PTC), the catalytic heart of the ribosome. rcsb.org

Component of this compoundInteracting Ribosomal ComponentNature of InteractionReference
16-membered lactone ring23S rRNA (Domain V, e.g., A2058, A2059)Hydrophobic and van der Waals interactions nih.govembopress.org
Mycaminosyl sugar (at C5)23S rRNA near the PTCPositions the drug towards the catalytic center rcsb.org
Mycarose sugar (at C5)23S rRNA (Hairpin 35 of Domain II, e.g., G748)Positions the drug and contributes to binding affinity researchgate.netpnas.org
Ethylaldehyde group (at C6)23S rRNA (A2062, E. coli numbering)Potential for reversible covalent bond formation rcsb.org

Structural Basis of Ribosomal Inhibition

The binding of this compound within the NPET does not simply create a physical plug that halts all protein synthesis. biorxiv.org Instead, it acts as a context-specific inhibitor of translation. biorxiv.orgresearchgate.netbiorxiv.org The inhibition is dependent on the specific amino acid sequence of the nascent polypeptide chain being synthesized. biorxiv.org

The mechanism of inhibition involves the macrolide interfering with the passage of the growing peptide. When the ribosome synthesizes a peptide containing specific sequences, often referred to as macrolide arrest motifs (e.g., Arg/Lys-X-Arg/Lys), the nascent chain comes into direct contact with the bound drug. biorxiv.orgbiorxiv.org This interaction between the nascent peptide and the antibiotic can induce a conformational change in the peptidyl transferase center (PTC), which is located approximately 10 Å away from the macrolide binding site. biorxiv.orgbiorxiv.org This allosteric signal disrupts the PTC's catalytic activity, preventing it from forming the next peptide bond and thereby stalling the ribosome. biorxiv.org

The sugar moieties of the macrolide play a crucial role in this process. The C5-disaccharide (mycarose-mycaminose) extends from the main body of the drug towards the PTC, effectively narrowing the tunnel. rcsb.org This constriction is thought to be a key factor in how the drug interacts with specific nascent chains to trigger ribosomal stalling. Therefore, the inhibition is not a simple blockade but a sophisticated interplay between the ribosome, the antibiotic, and the newly synthesized protein. researchgate.net This mechanism is also exploited by bacteria for antibiotic resistance, where the stalling of a ribosome on a leader peptide sequence can induce the expression of resistance genes. biorxiv.orgrcsb.org

Conformational Changes in Enzymes upon Substrate/Cofactor Binding

The binding of this compound to the ribosome is a dynamic process that involves conformational changes in both the drug and its target, a classic example of the "induced fit" model. Kinetic and footprinting analyses of tylosin binding to the E. coli ribosome reveal a two-step process. researchgate.netnih.gov

Initial Low-Affinity Binding: The macrolide first binds rapidly to a low-affinity site near the entrance of the exit tunnel, primarily through hydrophobic interactions. researchgate.netnih.gov

Conformational Shift to High-Affinity Binding: Subsequently, slower conformational changes occur, pushing the drug deeper into its final, high-affinity binding site. researchgate.netnih.gov This shift is facilitated by interactions involving the hydrophilic portions of the molecule, such as its sugar side chains. For tylosin, the interaction of its mycinose sugar with hairpin 35 of the 23S rRNA accelerates this transition. researchgate.netdrugbank.com

This binding process induces significant conformational changes within the ribosome itself. The binding of the macrolide alters the structure of the 23S rRNA lining the tunnel. embopress.org Specifically, the conformation of hairpin 35 in the assembled 50S subunit is different from its conformation when free, indicating that it undergoes structural rearrangement upon interaction with ribosomal proteins and the antibiotic. embopress.orgnih.govembopress.org These drug-induced changes in the rRNA structure can alter the path of the nascent peptide chain, leading to the context-specific stalling described previously. The binding of the drug essentially remodels the local environment of the exit tunnel, which in turn modulates the function of the distant catalytic center. biorxiv.org

Binding StepDescriptionKey Molecular EventsReference
1. Initial AssociationRapid, low-affinity binding at the entrance of the NPET.Primarily driven by hydrophobic interactions with the lactone ring. researchgate.netnih.gov
2. Conformational RearrangementSlow shift to a final, high-affinity site deeper in the tunnel.Induced fit involving hydrophilic interactions of sugar side chains with 23S rRNA (e.g., hairpin 35). Conformational changes in both the drug and the rRNA. researchgate.netembopress.orgnih.gov

Preclinical Research Applications and Potential Therapeutic Leads

In Vitro Antimicrobial Spectrum and Potency in Bacterial Strains

The antimicrobial activity of an antibiotic is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible in-vitro growth of a bacterium. wikipedia.org

Activity Against Specific Bacterial Pathogens

4'-Deoxymycaminosyltylonolide has demonstrated a broad spectrum of activity, primarily against Gram-positive bacteria. cymitquimica.comacs.org Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. cymitquimica.com

Derivatives of desmycosin have shown good in vitro antimicrobial activity against key veterinary pathogens. capes.gov.brjst.go.jp For instance, C-20 amino derivatives of desmycosin have MIC ranges of 0.78-6.25 µg/ml against Pasteurella haemolytica and Pasteurella multocida, and 0.39-6.25 µg/ml against Mycoplasma species. capes.gov.brjst.go.jp The semi-synthetic derivative, tilmicosin (B555), which is 20-deoxo-20-(3,5-dimethylpiperidin-1-yl)desmycosin, is effective against a range of pathogens including Pasteurella multocida, Pasteurella haemolytica, Mycoplasma hyopneumoniae, Actinobacillus pleuropneumoniae, Streptococcus suis, and Actinomyces pyogenes. researchgate.netnih.gov

Table 1: In Vitro Activity of Desmycosin Derivatives Against Veterinary Pathogens

Bacterial Pathogen MIC Range (µg/ml)
Pasteurella haemolytica 0.78-6.25
Pasteurella multocida 0.78-6.25
Mycoplasma species 0.39-6.25

Synergy Studies with Other Antimicrobials in Preclinical Models

The combination of different antibiotics can sometimes result in a synergistic effect, where the combined antimicrobial activity is greater than the sum of their individual effects. nih.govfrontiersin.org While specific synergy studies focusing on this compound are not extensively detailed in the reviewed literature, the concept of antibiotic synergy is well-established for other macrolides and antimicrobial classes. For example, fosfomycin (B1673569) has shown synergistic activity with various antibiotics against both Gram-positive and Gram-negative bacteria. nih.gov Studies on immunocompromised animal models have also demonstrated the benefits of combining beta-lactam and aminoglycoside antibiotics. nih.gov Such combination therapies can lead to faster and more extensive bacterial killing. nih.gov

In Vivo Efficacy in Animal Models of Infection

In vivo studies are crucial for evaluating the real-world effectiveness of a potential therapeutic agent. probiocdmo.com

Evaluation in Murine, Rodent, or Other Animal Infection Models

This compound and its derivatives have been evaluated for their efficacy in various animal models of infection. For instance, several C-20 amino derivatives of desmycosin demonstrated excellent oral efficacy in treating infections caused by P. multocida in chicks. capes.gov.br This led to the selection of tilmicosin for development as a therapeutic agent for pasteurellosis in calves and pigs. capes.gov.br In pigs, desmycosin is used for the treatment of swine arthritis caused by Mycoplasma hyosynoviae and swine pneumonia caused by Pasteurella spp. chemdad.com Studies have shown that in pigs with pneumonia, tylosin (B1662201), which contains desmycosin, can be an effective treatment. researchgate.netnih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies in Animal Models (Non-Human)

Pharmacokinetics describes how the body affects a drug, while pharmacodynamics is the study of how a drug affects the body. wikipedia.org PK/PD studies are essential for understanding the relationship between drug concentration and its therapeutic effect.

Pharmacokinetic studies of tilmicosin, a derivative of desmycosin, have been conducted in pigs. nih.gov Following oral administration, tilmicosin is absorbed and distributed in the body, with a long elimination half-life. nih.gov In one study with healthy pigs, a single oral dose of tilmicosin resulted in a peak plasma concentration of 1.77 ± 0.33 µg/mL at 3.53 ± 0.66 hours post-administration. nih.gov The elimination half-life was found to be 43.53 ± 8.17 hours. nih.gov A similar study in pigs infected with Haemophilus parasuis showed no significant differences in the pharmacokinetic profiles of tilmicosin compared to healthy pigs. nih.govresearchgate.net

Table 2: Pharmacokinetic Parameters of Tilmicosin in Healthy and Infected Pigs

Parameter Healthy Pigs H. parasuis-infected Pigs
Cmax (µg/mL) 1.77 ± 0.33 1.67 ± 0.28
Tmax (h) 3.53 ± 0.66 Not specified
AUC (µg·h/mL) 34.86 ± 9.69 28.73 ± 6.18
t1/2β (h) 43.53 ± 8.17 42.05 ± 9.36

Data from a study involving a single oral dose of 40 mg/kg of tilmicosin. nih.gov

Exploration of Non-Antimicrobial Biological Activities in Research Models (e.g., Immunomodulatory)

Beyond their direct antimicrobial effects, macrolide antibiotics are known to possess immunomodulatory properties. frontiersin.orgnih.govfrontiersin.orgkarger.commdpi.com These effects are not due to their antibacterial action and can influence a wide range of immunological mechanisms. frontiersin.org

Macrolides have been shown to reduce neutrophilic inflammation, which is a key aspect of their immunomodulatory effect. frontiersin.org They can decrease the number of neutrophils and inhibit their function, leading to lower concentrations of inflammatory mediators like neutrophil elastase and IL-8. frontiersin.org Furthermore, macrolides can accumulate in immune cells like neutrophils and macrophages at concentrations much higher than in serum, which is important for their immunomodulatory actions. frontiersin.org

These antibiotics can also influence cytokine production, generally leading to a decrease in pro-inflammatory cytokines such as IL-1beta, IL-6, and TNF-alpha. frontiersin.orgmdpi.com They have also been reported to affect T helper (Th) cell responses, with a more pronounced decrease in Th2 cytokines (IL-4, IL-5, IL-6) compared to Th1 cytokines (IL-2, INF-gamma). frontiersin.org Additionally, macrolides can enhance the phagocytic capacity of macrophages, promoting the clearance of apoptotic cells and potentially reducing further inflammation. nih.govkarger.com

While these immunomodulatory effects are well-documented for the macrolide class, specific studies focusing solely on the non-antimicrobial biological activities of this compound are less common in the available literature. However, as a member of the macrolide family, it is plausible that it shares some of these properties.

Investigation in Cell Culture Systems

The primary mechanism of action for macrolide antibiotics is the inhibition of protein synthesis through reversible binding to the 50S subunit of the bacterial ribosome. wikipedia.orgnih.gov Preclinical evaluation of new macrolide derivatives, including those of 5-O-mycaminosyltylonolide (OMT), predominantly begins with in vitro cell culture systems to determine their intrinsic antibacterial activity. These studies typically involve measuring the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.

Research has focused on the chemical modification of the OMT nucleus at various positions to enhance antibacterial potency, particularly against resistant strains and Gram-negative bacteria. acs.orgnih.gov A significant area of investigation has been the modification at the C-23 hydroxyl group of OMT. A series of novel OMT derivatives with various amino groups introduced at the C-23 position have been synthesized and evaluated. nih.gov The results indicated that these modifications can lead to compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

For instance, one study reported the synthesis of 45 new tylosin derivatives with modifications at the C-23 position of the OMT core. acs.orgnih.gov The antibacterial activity of these compounds was tested against several susceptible bacterial strains. The findings revealed that many of these derivatives exhibited excellent, broad-spectrum antimicrobial activity, in some cases surpassing that of the control drugs, tilmicosin and tildipirosin (B1682375). acs.org One particular derivative, designated as compound c9 , demonstrated potent activity with MIC values ranging from 0.5 to 2 µg/mL against both susceptible and resistant bacteria. acs.org Its activity against E. coli was notably high, with an MIC as low as 0.125 µg/mL. acs.org

Another study explored the conjugation of N-acylated amino acids and peptides to the C-23 hydroxyl group of OMT. acs.org These derivatives showed varied but generally high efficacy in inhibiting firefly luciferase synthesis in an in vitro translation system, with three glycine-containing derivatives being more potent than the parent OMT. acs.org Molecular dynamics simulations suggested that these modifications could enhance the binding of the drug to the ribosomal exit tunnel, thus improving their inhibitory activity. acs.org

Further modifications have included the introduction of a 1,2,3-triazole moiety. One such derivative, 20-deoxy-20-{N-methyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino}-5-O-mycaminosyltylonolide, not only showed significant activity against E. coli and K. pneumoniae but also maintained or improved its potency against Gram-positive bacteria. researchmap.jp

The table below summarizes the in vitro antibacterial activity of selected 5-O-mycaminosyltylonolide derivatives from a representative study.

Table 1: In Vitro Antibacterial Activity (MIC, μg/mL) of Selected C-23 Modified 5-O-Mycaminosyltylonolide Derivatives

Compound S. aureus ATCC25923 E. faecalis ATCC29212 E. coli ATCC25922 S. maltophilia ATCC17808
c9 0.5 1 0.125 2
Tylosin 1 4 64 >128
Tilmicosin 2 8 32 >128

Data sourced from a study on C-23 modified 5-O-mycaminosyltylonolide derivatives. acs.orgnih.gov

Mechanistic Studies in Animal Models (excluding therapeutic efficacy in humans)

Animal models are crucial for the preclinical assessment of drug candidates, providing insights into their in vivo activity and mechanism of action that cannot be obtained from cell culture studies alone. nih.gov For macrolide antibiotics, animal models are used to investigate not only their antibacterial efficacy but also other potential therapeutic properties, such as anti-inflammatory effects. ijbcp.combiorxiv.org

One study on a novel C-23 modified OMT derivative, compound C-2 , demonstrated high antimicrobial potency against Gram-positive bacteria in a murine infection model, where it was found to be more efficient than tildipirosin. researchgate.net Such studies confirm that the in vitro activity of these compounds can translate to an in vivo setting.

Beyond their antibacterial effects, macrolides are known to possess anti-inflammatory properties. ijbcp.combiorxiv.org Animal models of inflammation, such as carrageenan-induced paw edema in rats, have been used to evaluate this activity. Studies have shown that macrolides like erythromycin, roxithromycin, azithromycin (B1666446), and clarithromycin (B1669154) can significantly reduce acute inflammation in these models. ijbcp.com Another study using formaldehyde-induced arthritis and carrageenan-induced air pouch models in rats found that azithromycin attenuated inflammatory cell infiltration, soft tissue edema, and bone resorption in a dose-dependent manner. biorxiv.org This anti-inflammatory action is thought to be distinct from their antimicrobial mechanism and may involve the modulation of host immune responses. biorxiv.org

In the context of parasitic diseases, tylosin analogs have been investigated in preclinical models for their activity against the endosymbiotic bacteria Wolbachia, which are essential for the survival of filarial worms that cause diseases like onchocerciasis and lymphatic filariasis. nih.gov In a rodent model, a tylosin analog, flubentylosin, induced depletion of Wolbachia within days of treatment, indicating a potent in vivo mechanism of action against these symbiotic bacteria. researchgate.net

The table below provides an overview of the types of animal models used and the mechanisms investigated for macrolide antibiotics.

Table 2: Examples of Mechanistic Studies of Macrolides in Animal Models

Macrolide Class/Derivative Animal Model Investigated Mechanism Key Findings
Tylosin Derivatives (e.g., C-2) Murine bacterial infection model In vivo antibacterial potency Demonstrated higher efficacy than tildipirosin against Gram-positive bacteria. researchgate.net
Various Macrolides (e.g., Azithromycin) Rat models of inflammation (carrageenan-induced paw edema, formaldehyde-induced arthritis) Anti-inflammatory activity Significant reduction in inflammation, leukocyte infiltration, and tissue damage. ijbcp.combiorxiv.org
Tylosin Analogs (e.g., Flubentylosin) Rodent model of filariasis (L. sigmodontis) Anti-symbiotic activity (Wolbachia depletion) Rapid and effective depletion of Wolbachia endosymbionts from filarial worms. researchgate.net

These preclinical investigations in both cell culture and animal models underscore the potential of chemically modified macrolides, such as derivatives of 5-O-mycaminosyltylonolide, as leads for new therapeutic agents. The research highlights the importance of structural modifications in enhancing antibacterial activity and demonstrates the multifaceted mechanisms of action of this important class of antibiotics.

Future Research Directions and Emerging Methodologies

Advanced Omics Technologies in Biosynthesis Research

The complex biosynthetic pathway of macrolides like tylosin (B1662201), and by extension its precursor 4'-deoxymycaminosyltylonolide, is a prime target for exploration using advanced omics technologies. These high-throughput methods offer a holistic view of the biological processes involved, from the genetic blueprint to the final metabolic output.

The genetic foundation for the biosynthesis of this compound lies within a large biosynthetic gene cluster (BGC) in the producer organism, Streptomyces fradiae. microbiologyresearch.orgnih.gov The tyl gene cluster, spanning approximately 85 kb, contains all the necessary genes for the synthesis of the polyketide lactone core (tylonolide), the deoxy sugars, and the subsequent tailoring enzymes. jmb.or.kr

Genomics and metagenomics are transforming the discovery of novel antibiotics by enabling the rapid screening of vast amounts of genetic data. illinois.edu Key strategies include:

Genome Mining: Advances in DNA sequencing and bioinformatic tools like antiSMASH allow researchers to mine the genomes of known antibiotic producers and related species for "silent" or uncharacterized BGCs that may produce novel macrolides. illinois.edufrontiersin.org A phylogeny-guided mining approach, which uses key biosynthetic genes as markers, can efficiently prioritize BGCs for further characterization. researchgate.net This strategy could uncover novel glycosyltransferases or other tailoring enzymes capable of modifying the this compound scaffold in unique ways.

Metagenomics: This culture-independent approach directly analyzes environmental DNA (eDNA), providing access to the genetic potential of the vast majority of microorganisms that cannot be cultured in the lab. nih.gov By screening metagenomic libraries, researchers can identify entirely new macrolide BGCs from diverse and underexplored environments, potentially leading to the discovery of new structural analogues of this compound with improved properties. nih.govucl.ac.uk

The power of these approaches is demonstrated by the discovery of three 22-membered macrolides from a mangrove-derived Streptomyces species, which was guided by a combined genomics-metabolomics analysis that identified a specific Type I PKS gene cluster. frontiersin.org

While genomics provides the blueprint, proteomics and metabolomics offer a dynamic snapshot of the biosynthetic machinery in action. nih.govmdpi.com These technologies are crucial for understanding the intricate steps leading to this compound.

Proteomics: This involves the large-scale study of proteins. nih.gov In the context of this compound biosynthesis, proteomics can identify and quantify the expression levels of all the enzymes encoded by the tyl gene cluster under different fermentation conditions. microbiologyresearch.orgnih.gov This can help pinpoint regulatory bottlenecks and understand the complex interplay between the polyketide synthase (PKS) modules and the tailoring enzymes, such as the glycosyltransferase that attaches the mycaminose (B1220238) precursor to the tylonolide core. Comparative proteomic analyses can reveal how cellular protein expression changes in response to antibiotic stress, providing insights into resistance mechanisms. frontiersin.org

Metabolomics: This is the comprehensive analysis of all small-molecule metabolites. nih.gov By profiling the metabolome of S. fradiae, researchers can identify and quantify not only this compound but also its upstream precursors and potential downstream derivatives or shunt products. This is invaluable for verifying gene function, identifying pathway intermediates, and understanding the metabolic flux through the pathway. nih.gov Integrating proteomics and metabolomics data can create a more complete picture, linking the expressed enzymes to the resulting metabolic products and elucidating complex regulatory networks. mdpi.comfrontiersin.org

Omics TechnologyApplication in this compound ResearchKey Insights Gained
Genomics Sequencing and analysis of the Streptomyces fradiae genome.Identification and annotation of the complete tylosin (tyl) biosynthetic gene cluster (BGC). microbiologyresearch.orgnih.gov
Metagenomics Screening of environmental DNA (eDNA) for novel PKS and glycosyltransferase genes.Discovery of new macrolide BGCs from uncultured microbes, offering novel enzymatic tools. nih.govucl.ac.uk
Proteomics Quantitative analysis of enzyme expression from the tyl BGC.Understanding of pathway regulation, identification of rate-limiting steps, and elucidation of stress responses. nih.govfrontiersin.org
Metabolomics Profiling of intermediates and final products in S. fradiae cultures.Verification of gene functions, pathway mapping, and discovery of novel shunt products. nih.gov

Synthetic Biology and Directed Evolution for Pathway Diversification and Optimization

The modular nature of the enzymes involved in macrolide biosynthesis, particularly the polyketide synthases (PKSs), makes them ideal targets for genetic engineering. nih.govresearchgate.net Synthetic biology and directed evolution provide powerful toolkits to manipulate these pathways, aiming to create novel analogues of this compound with enhanced or new biological activities. ucsc.edunih.govadlittle.com

Synthetic biology combines principles of engineering and biology to design and construct new biological systems. longdom.org In the context of this compound, this involves the rational redesign of its biosynthetic pathway. riken.jp

Key approaches include:

Combinatorial Biosynthesis: This involves creating "hybrid" PKS enzymes by swapping domains or modules between different PKS gene clusters. ucsc.edu This can lead to predictable changes in the structure of the polyketide core, generating novel tylonolide backbones that can then be glycosylated to form new derivatives. nih.govtandfonline.com

Heterologous Expression: The entire tyl gene cluster, or parts of it, can be transferred into a more genetically tractable host organism, such as certain Streptomyces species or even E. coli. plos.org This facilitates easier genetic manipulation and can be used to combine genes from different pathways to produce hybrid macrolides. nih.gov

Precursor-Directed Biosynthesis: This method involves feeding synthetic, non-natural precursor molecules to a mutant strain blocked in its own precursor synthesis. The downstream enzymes may then incorporate these novel building blocks, leading to modified macrolides. tandfonline.com

These engineering efforts provide attractive alternatives to chemical synthesis for producing diverse, non-natural compounds that are difficult to create through traditional chemistry. researchgate.net

Directed evolution mimics the process of natural selection in the laboratory to improve the function of specific enzymes. This is particularly useful when rational design is difficult due to a lack of detailed structural or mechanistic information. nih.gov

Evolving Glycosyltransferases: The glycosyltransferase responsible for attaching the mycaminose precursor is a key target. Directed evolution could be used to alter its substrate specificity, enabling it to attach different, non-native sugars to the tylonolide aglycone. This would generate a library of novel glycosylated derivatives of this compound.

Improving PKS Modules: Individual domains within the PKS can be evolved for enhanced efficiency or to accept non-natural extender units, further diversifying the polyketide scaffold. tandfonline.com

Developing Biosensors: A critical component of directed evolution is a high-throughput screen to identify improved variants from large libraries. nih.gov Researchers are developing transcription factor-based biosensors that can detect the production of macrolides or their precursors, enabling rapid screening of thousands of engineered pathway variants. nih.gov An "effector walking" strategy has successfully broadened the specificity of the MphR biosensor to detect macrolide aglycones, which is a key step for evolving PKS pathways. nih.gov

Structural Biology of Drug-Target Interactions and Resistance Mechanisms

Understanding how this compound and its derivatives interact with their biological target—the bacterial ribosome—at an atomic level is crucial for designing more potent antibiotics and overcoming resistance. mdpi.comnih.gov

The primary target for macrolides is the 50S subunit of the bacterial ribosome, specifically the 23S ribosomal RNA (rRNA) within the polypeptide exit tunnel. nih.govmdpi.comnih.gov Binding at this site inhibits protein synthesis. mdpi.com High-resolution structural techniques like X-ray crystallography and cryogenic electron microscopy (cryo-EM) are providing unprecedented views of these interactions. researchgate.netharvard.edu

Key areas of investigation include:

Drug-Ribosome Interactions: High-resolution structures of macrolides bound to the ribosome reveal the specific hydrogen bonds and hydrophobic interactions that anchor the drug in its binding pocket. mdpi.comlife-science-alliance.org These structures explain how different parts of the macrolide, including the deoxysugar moieties, contribute to binding affinity and activity. For example, the desosamine (B1220255) sugar, which is added after the mycaminose in the full tylosin structure, plays a critical role in activity. plos.org Understanding how the mycaminose sugar of this compound orients itself in the ribosomal tunnel can guide the design of new sugar modifications to enhance binding.

Mechanisms of Resistance: The most common form of resistance to macrolides involves enzymatic modification of the ribosome, specifically the methylation of an adenine (B156593) residue (A2058) in the 23S rRNA by Erm methyltransferases. mdpi.comnih.govfrontiersin.org This modification sterically hinders the binding of the antibiotic. Cryo-EM structures of macrolides bound to both sensitive and resistant (methylated) ribosomes from pathogenic bacteria like Staphylococcus aureus are revealing how newer generation macrolides, known as ketolides, can overcome this resistance. life-science-alliance.orgnih.gov These studies show that even with methylation, some drugs can still bind, and provide a structural basis for optimizing interactions to combat resistant strains. life-science-alliance.org

Ribosome Dynamics: The ribosome is not a static entity but a dynamic molecular machine. nih.govnih.gov Structural studies are beginning to capture the ribosome in different conformational states, revealing how macrolide binding can affect its function beyond simple steric blockage. elifesciences.org For instance, some macrolides can selectively halt the translation of specific proteins, a phenomenon that is still not fully understood. mdpi.com

Research AreaKey MethodologiesScientific Questions Addressed
Drug-Target Binding X-ray Crystallography, Cryo-Electron Microscopy (Cryo-EM), NMR Spectroscopy. mdpi.comnih.govresearchgate.netHow does this compound bind to the 23S rRNA in the ribosomal tunnel? What are the key atomic interactions?
Resistance Mechanisms Cryo-EM of drug-bound resistant ribosomes, biochemical assays. life-science-alliance.orgnih.govfrontiersin.orgHow does methylation of the ribosome prevent drug binding? How can new derivatives be designed to overcome this resistance?
Ribosome Dynamics Time-resolved Cryo-EM, FRET (Förster Resonance Energy Transfer). nih.govnih.govDoes the binding of this compound analogues alter the conformational dynamics of the ribosome during translation?

High-Throughput Structural Screening of Derivatives

High-Throughput Screening (HTS) has revolutionized drug discovery by enabling the rapid assessment of large compound libraries for biological activity. researchgate.net For this compound, HTS campaigns are a crucial future direction for identifying novel derivatives with enhanced potency, particularly against resistant bacterial strains. The core principle of HTS involves miniaturizing and automating assays to test thousands of compounds efficiently. istem.eu

The process begins with the creation of a diverse chemical library centered around the this compound scaffold. This is achieved through combinatorial chemistry and diversity-oriented synthesis, generating a wide array of analogues with modifications at various positions on the macrolactone ring and the mycaminose sugar. The goal is to create a comprehensive set of molecules that can be screened to identify promising candidates. harvard.edu These libraries are then screened using assays designed to measure specific activities, such as the inhibition of bacterial growth or the interference with a particular biochemical pathway. nih.govnih.gov

Modern HTS platforms integrate advanced liquid handling robotics, multi-well plate readers, and sophisticated data analysis software. istem.eu Technologies like fluorescence resonance energy transfer (FRET), AlphaScreen, and high-content screening (HCS) can be adapted to develop robust assays for screening this compound derivatives. For example, a cell-based assay using a reporter gene system can quantify the inhibition of bacterial protein synthesis, providing a direct measure of the compound's ribosomal activity.

Table 1: Methodologies in High-Throughput Screening for Antibiotic Derivatives

MethodologyDescriptionApplication for this compound Derivatives
Cell-Based Assays Use whole cells (e.g., bacteria) to measure a compound's effect on cell viability or a specific cellular process.Screening for derivatives with potent antibacterial activity against a panel of pathogenic strains, including resistant ones.
Biochemical Assays Target a specific molecule, such as an enzyme or receptor, to measure the compound's inhibitory or activating effect.Testing derivatives for their ability to inhibit bacterial resistance enzymes like macrolide phosphotransferases or esterases.
High-Content Screening (HCS) Utilizes automated microscopy and image analysis to quantify phenotypic changes in cells upon compound treatment.Assessing multiple parameters simultaneously, such as effects on bacterial morphology, cell division, and ribosome localization.
Fragment-Based Screening Screens smaller chemical fragments to identify those that bind to the target; these fragments are then optimized into lead compounds.Identifying novel binding interactions within the ribosomal target site that can be incorporated into the this compound scaffold.

Computational Approaches for Predictive Modeling and Rational Design

Computational methods are indispensable in modern drug design, offering powerful tools to predict molecular interactions, assess the potential of new compounds, and guide synthetic efforts. For a complex molecule like this compound, these approaches can significantly accelerate the development of next-generation antibiotics.

Docking and Molecular Dynamics Simulations for Ribosome-Compound Interactions

The bacterial ribosome is the primary target of macrolide antibiotics. nih.gov These drugs bind within the nascent peptide exit tunnel (NPET) of the large (50S) ribosomal subunit, interfering with protein synthesis. nih.govuri.edu Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model and analyze these interactions at an atomic level. mdpi.commpg.de

Molecular docking predicts the preferred orientation of a ligand (the antibiotic derivative) when bound to a receptor (the ribosome) to form a stable complex. jddtonline.info Using high-resolution structures of the bacterial ribosome, researchers can dock virtual libraries of this compound derivatives into the binding site. This allows for the rapid evaluation of how different chemical modifications might enhance binding affinity or overcome resistance mechanisms, such as methylation of the ribosomal RNA (rRNA) at position A2058 by Erm methyltransferases. nih.govuri.edu

While docking provides a static picture, MD simulations introduce the element of time, simulating the movements of atoms and molecules. mpg.de An MD simulation of the ribosome-drug complex can reveal the dynamic stability of the interaction, the role of specific water molecules in mediating binding, and the conformational changes induced in both the drug and the ribosome upon binding. nih.govuri.edu These simulations can model complex phenomena such as allosteric communication pathways within the ribosome and the kinetics of drug association and dissociation, which can be crucial for bactericidal versus bacteriostatic activity. mdpi.comresearchgate.netplos.org

Table 2: Computational Simulation Parameters for Ribosome-Compound Analysis

Parameter/TechniqueDescriptionRelevance to this compound
Force Field A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms.Essential for accurately modeling the interactions of the macrolide, ribosomal RNA, proteins, and solvent. Examples include AMBER, CHARMM, and GROMOS. mpg.de
Docking Score A numerical value calculated by a docking program to estimate the binding affinity between a ligand and a receptor.Used to rank and prioritize derivatives based on their predicted binding strength to the ribosomal target.
MD Simulation Time The duration of the simulated physical time, typically ranging from nanoseconds to microseconds.Longer simulations are required to observe significant conformational changes and ensure the system has reached equilibrium. mpg.de
Binding Free Energy Calculation Methods like MM/PBSA or MM/GBSA that estimate the free energy of binding from MD simulation trajectories.Provides a more accurate prediction of binding affinity than docking scores alone, accounting for solvent effects and entropy.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.org For this compound, QSAR models can be developed to predict the antibacterial potency of new derivatives before they are synthesized, saving time and resources.

The first step in a QSAR study is to generate a dataset of compounds with known structures and measured biological activities (e.g., minimum inhibitory concentration values). jocpr.comchalcogen.ro For each compound, a set of numerical descriptors is calculated. These descriptors can represent various physicochemical properties, such as lipophilicity (logP), electronic properties (partial charges), and steric properties (molecular volume), or they can be derived from the 2D or 3D structure of the molecule. wikipedia.orgjocpr.com

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical model is constructed that correlates the descriptors with the observed biological activity. chalcogen.ro A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives. wikipedia.org This predictive power allows computational chemists to prioritize the most promising candidates for synthesis and testing, thereby streamlining the drug design process. By identifying which molecular features are most important for activity, QSAR studies provide clear, actionable guidance for the rational design of more effective this compound analogues. jddtonline.info

Q & A

Q. How can researchers address potential conflicts between academic transparency and intellectual property (IP) concerns in this compound research?

  • Methodological Answer : Pre-publish non-proprietary data (e.g., mechanistic insights) in open-access journals. For IP-sensitive findings (e.g., novel analogs), file provisional patents before submission. Collaborate with institutional tech-transfer offices to navigate disclosure agreements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.